
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is a chemical compound with the molecular formula C20H41NO4 It is a derivative of octadecanamide, featuring hydroxyl groups at the 9th and 10th positions and an additional hydroxyethyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide typically involves the hydroxylation of octadecanamide followed by the introduction of a hydroxyethyl group. One common method includes the use of hydrogen peroxide as an oxidizing agent to introduce hydroxyl groups at the 9th and 10th positions of octadecanamide. The reaction is usually carried out under controlled temperature and pH conditions to ensure selective hydroxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The hydroxyethylation step can be achieved using ethylene oxide or ethylene glycol under basic conditions.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form carbonyl or carboxyl groups.
Reduction: The compound can be reduced to remove the hydroxyl groups, reverting to octadecanamide.
Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 9,10-diketooctadecanamide or 9,10-dicarboxyoctadecanamide.
Reduction: Formation of octadecanamide.
Substitution: Formation of various substituted octadecanamides depending on the nucleophile used.
Applications De Recherche Scientifique
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in cell signaling and membrane interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of surfactants, lubricants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide involves its interaction with cellular membranes and proteins. The hydroxyl groups allow for hydrogen bonding with membrane lipids and proteins, potentially altering membrane fluidity and protein function. The hydroxyethyl group may also participate in specific biochemical pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecanamide: Lacks the hydroxyl and hydroxyethyl groups, resulting in different chemical properties and applications.
9,10-Dihydroxyoctadecanamide: Similar structure but lacks the hydroxyethyl group, affecting its solubility and reactivity.
N-(2-Hydroxyethyl)octadecanamide: Lacks the hydroxyl groups at the 9th and 10th positions, impacting its chemical behavior.
Uniqueness
9,10-Dihydroxy-N-(2-hydroxyethyl)octadecanamide is unique due to the presence of both hydroxyl and hydroxyethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological membranes makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
656241-61-1 |
|---|---|
Formule moléculaire |
C20H41NO4 |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
9,10-dihydroxy-N-(2-hydroxyethyl)octadecanamide |
InChI |
InChI=1S/C20H41NO4/c1-2-3-4-5-7-10-13-18(23)19(24)14-11-8-6-9-12-15-20(25)21-16-17-22/h18-19,22-24H,2-17H2,1H3,(H,21,25) |
Clé InChI |
XUTGMKCKJJYMGA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C(CCCCCCCC(=O)NCCO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[3-(Dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;hydrochloride](/img/structure/B12520117.png)

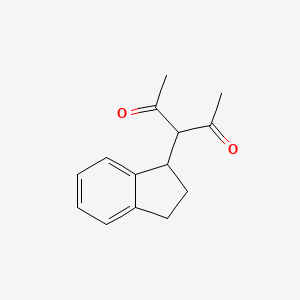
![3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carbohydrazide](/img/structure/B12520131.png)
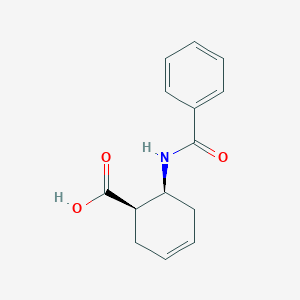
![5-Fluoro-2-(4'-methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12520138.png)

![N-(2-{[3-acetamido-5-hydroxy-6-(hydroxymethyl)-2-(4-methoxyphenoxy)oxan-4-yl]oxy}-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl)acetamide](/img/structure/B12520148.png)
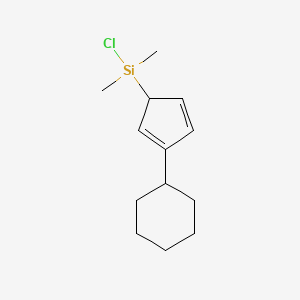
![3-Methyl-1-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12520171.png)
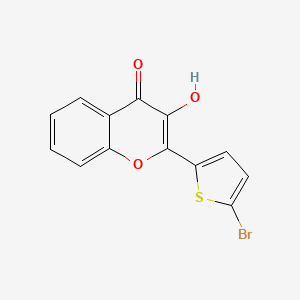
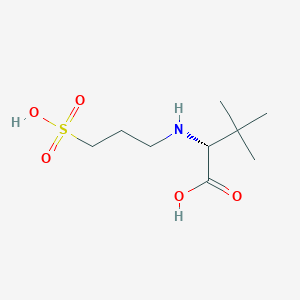
![4-(Chloromethyl)-2-[4-(difluoromethoxy)-3-isopropoxyphenyl]-oxazole](/img/structure/B12520181.png)
